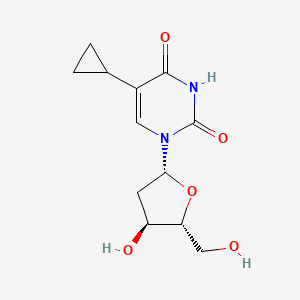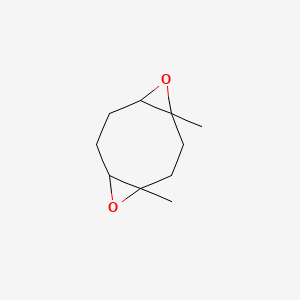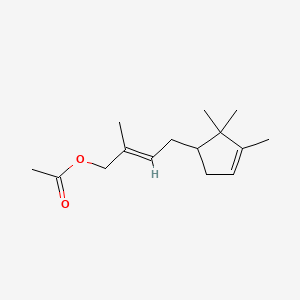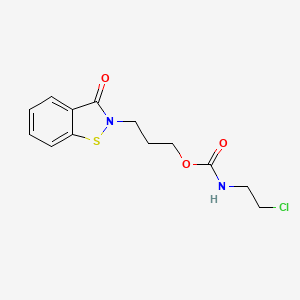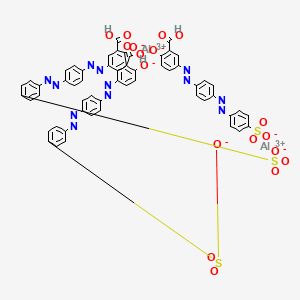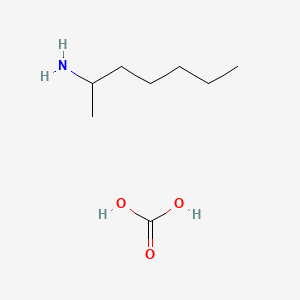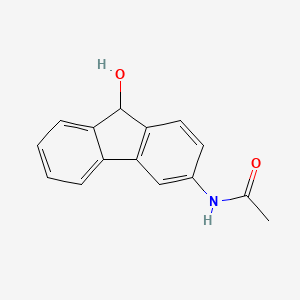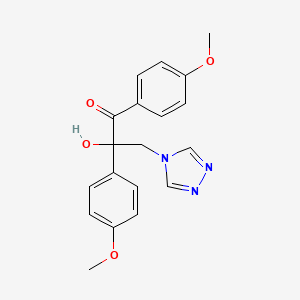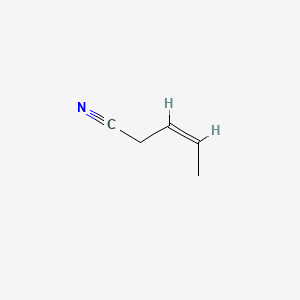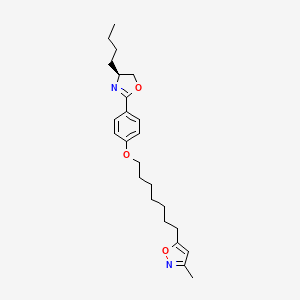
2,4-Imidazolidinedione, 1-(cyclopropylcarbonyl)-3-(3,5-dichlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Imidazolidinedione, 1-(cyclopropylcarbonyl)-3-(3,5-dichlorophenyl)- is a synthetic organic compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and sedatives. The presence of cyclopropylcarbonyl and dichlorophenyl groups in its structure suggests potential biological activity and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 1-(cyclopropylcarbonyl)-3-(3,5-dichlorophenyl)- typically involves the following steps:
Formation of Imidazolidinedione Core: This can be achieved by the reaction of urea with glyoxal under acidic or basic conditions.
Introduction of Cyclopropylcarbonyl Group: The cyclopropylcarbonyl group can be introduced via acylation using cyclopropylcarbonyl chloride in the presence of a base such as pyridine.
Attachment of Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 3,5-dichlorophenylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylcarbonyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions could target the imidazolidinedione ring, potentially opening it to form amines or alcohols.
Substitution: The dichlorophenyl group may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as an anticonvulsant, sedative, or in other therapeutic areas.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, imidazolidinediones can interact with neurotransmitter receptors or ion channels in the nervous system, modulating their activity. The cyclopropylcarbonyl and dichlorophenyl groups may enhance binding affinity or selectivity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenytoin: Another imidazolidinedione used as an anticonvulsant.
Ethosuximide: A succinimide with similar anticonvulsant properties.
Carbamazepine: A dibenzazepine with anticonvulsant and mood-stabilizing effects.
Uniqueness
2,4-Imidazolidinedione, 1-(cyclopropylcarbonyl)-3-(3,5-dichlorophenyl)- is unique due to the presence of both cyclopropylcarbonyl and dichlorophenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
67387-64-8 |
|---|---|
Molekularformel |
C13H10Cl2N2O3 |
Molekulargewicht |
313.13 g/mol |
IUPAC-Name |
1-(cyclopropanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H10Cl2N2O3/c14-8-3-9(15)5-10(4-8)17-11(18)6-16(13(17)20)12(19)7-1-2-7/h3-5,7H,1-2,6H2 |
InChI-Schlüssel |
ODFAYQZFJYEBNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)N2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


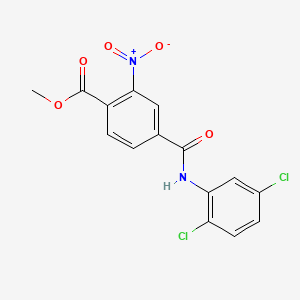

![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)
